Carbethoxyhexyl Imidazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and materials science. Imidazoles belong to the class of five-membered aromatic heterocycles with two nitrogen atoms. dergipark.org.trnih.gov The synthesis and functionalization of the imidazole (B134444) ring are mature yet continually evolving areas of research, driven by the quest for more efficient, sustainable, and regioselective methodologies. rsc.orgorganic-chemistry.orgrsc.org

Research in this area often focuses on the development of novel synthetic routes, including one-pot multicomponent reactions, microwave-assisted synthesis, and the use of green catalysts to produce polysubstituted imidazoles. rsc.orgresearchgate.net The functionalization of the imidazole core, particularly at the nitrogen and carbon atoms, allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of derivatives with distinct characteristics. The introduction of an alkyl chain, such as a hexyl group, and a carbethoxy (ethyl ester) group to the imidazole scaffold, as in Carbethoxyhexyl Imidazole, exemplifies this molecular tailoring. These substitutions can significantly influence the compound's solubility, lipophilicity, and its interactions with other molecules, making it a target of interest for various chemical and material science applications.

Significance of the Imidazole Scaffold in Molecular Science

The imidazole ring is often described as a "privileged scaffold" in medicinal chemistry and molecular science due to its widespread presence in biologically active compounds and its unique chemical properties. researchgate.net Its amphoteric nature, meaning it can act as both an acid and a base, and its ability to participate in hydrogen bonding are crucial to its diverse roles. uobasrah.edu.iq The imidazole moiety is a key component of the essential amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. uobasrah.edu.iq

Research Findings on Analogous Imidazole Derivatives

Given the limited direct research on this compound, this section presents findings on structurally related alkyl and ester substituted imidazoles to infer potential characteristics and research avenues.

Recent studies have detailed the synthesis and characterization of various imidazole-derived alkyl and aryl ethers. acs.orgnih.gov For instance, the synthesis of 1-(2-ethoxy-2-phenylethyl)-1H-imidazole involved the reaction of the corresponding acetophenone (B1666503) derivative with imidazole, followed by reduction and etherification. acs.org The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm their molecular structure. researchgate.netacs.orgnih.gov

A study on the synthesis of tetrasubstituted imidazole compounds utilized a one-pot cyclocondensation reaction of benzil (B1666583), aromatic primary amines, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This highlights a common and efficient method for creating highly functionalized imidazoles. The characterization of these compounds included melting point determination, conductivity measurements, and spectroscopic analysis. researchgate.net

The synthesis of 4-methyl-5-imidazole carbaldehyde derivatives and their subsequent N-alkylation demonstrates the reactivity of the imidazole nitrogen and the potential for creating a variety of substituted imidazoles. dergipark.org.tr The characterization of these derivatives also relied heavily on spectroscopic methods. dergipark.org.tr

Based on these analogous studies, the synthesis of this compound would likely involve the N-alkylation of an imidazole precursor with a hexyl halide, followed by the introduction of the carbethoxy group, or a multi-step synthesis starting from simpler building blocks. Its characterization would undoubtedly involve a suite of spectroscopic techniques to elucidate its precise structure.

Interactive Data Tables

To illustrate the kind of data generated in academic research on imidazole derivatives, the following interactive tables showcase typical characterization data for analogous compounds.

Table 1: Spectroscopic Data for an Exemplary Alkyl-Substituted Imidazole Derivative (1-(2-Ethoxy-2-phenylethyl)-1H-imidazole) acs.org

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 1.12 (t, J = 7.0 Hz, 3H), 3.21–3.28 (m, 1H), 3.35–3.43 (m, 1H), 4.00–4.12 (m, 2H), 4.40–4.43 (m, 1H), 6.88 (s, 1H), 6.97 (s, 1H), 7.20 (d, J = 6.8 Hz, 2H), 7.26–7.34 (m, 3H), 7.39 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 15.11, 53.41, 64.69, 81.34, 119.83, 126.41, 128.39, 128.70, 137.76, 138.78 |

| FT-IR (ATR, cm⁻¹) | 3111 (Ar–CH), 2974 (Aliph. CH), 1601 (C═N), 1099 (ROR) |

Table 2: Physical Properties of a Tetrasubstituted Imidazole Derivative researchgate.net

| Property | Value |

| Melting Point | Varies depending on substituents |

| Color | Typically crystalline solids with various colors |

| Conductivity | Measured to understand electronic properties |

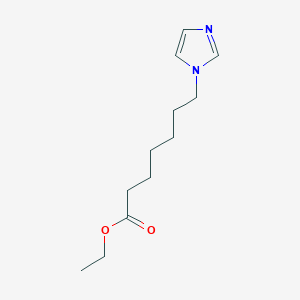

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-imidazol-1-ylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-2-16-12(15)7-5-3-4-6-9-14-10-8-13-11-14/h8,10-11H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBGUMGRVQYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Carbethoxyhexyl Imidazole and Imidazole Derivatives

Established Reaction Pathways for Imidazole (B134444) Core Formation

Several classical methods for synthesizing the imidazole ring have been refined over the years and remain fundamental in organic synthesis. These pathways offer versatile routes to a variety of substituted imidazoles.

Debus-Radziszewski Imidazole Synthesis and its Contemporary Adaptations

Despite its utility, the classical Debus-Radziszewski synthesis can be hampered by low yields and the formation of side products. ijprajournal.com Consequently, numerous contemporary adaptations have been developed to enhance efficiency and expand its applicability. Modifications include replacing one equivalent of ammonia (B1221849) with a primary amine to produce N-substituted imidazoles. wikipedia.org This adaptation has been successfully applied to the synthesis of 1,3-dialkylimidazolium ionic liquids. wikipedia.org

Modern advancements have focused on greener and more efficient reaction conditions. For instance, microwave irradiation has been employed for the solvent-free synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, resulting in excellent yields. ijprajournal.com The use of catalysts such as a low-melting mixture of urea (B33335) and zinc chloride has also been shown to give excellent yields of triaryl-1H-imidazoles. ijprajournal.com Furthermore, high-temperature water has been explored as a medium for the Debus-Radziszewski synthesis, utilizing urea as a non-toxic and abundant nitrogen source, which decomposes to ammonia and carbon dioxide under these conditions. rsc.org

Table 1: Comparison of Classical and Modern Debus-Radziszewski Synthesis Conditions

| Feature | Classical Method | Contemporary Adaptations |

| Reactants | 1,2-dicarbonyl, aldehyde, ammonia | 1,2-dicarbonyl, aldehyde, primary amine (for N-substitution) |

| Solvent | Often alcohol or high dilution in water google.com | Solvent-free, ionic liquids, high-temperature water ijprajournal.comrsc.orgtandfonline.com |

| Conditions | Conventional heating | Microwave irradiation, ultrasound assistance ijprajournal.commdpi.com |

| Catalyst | Often none | Lewis acids (e.g., ZnCl2), solid-supported catalysts ijprajournal.com |

| Yields | Often low to moderate ijprajournal.com | Generally high to excellent ijprajournal.comrsc.org |

Van Leusen Imidazole Synthesis for Substituted Imidazoles

The Van Leusen imidazole synthesis provides a powerful route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org This reaction involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov A significant advantage of this method is the ability to generate the aldimine in situ from an aldehyde and an amine, creating a three-component reaction (vL-3CR). organic-chemistry.org

The mechanism is driven by the reactive nature of TosMIC, which possesses a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group (p-toluenesulfinate). organic-chemistry.org Under basic conditions, TosMIC undergoes a stepwise cycloaddition to the polarized carbon-nitrogen double bond of the imine. Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate affords the imidazole product. organic-chemistry.org

The Van Leusen synthesis has been instrumental in the preparation of various biologically active molecules. For example, it has been a key step in the synthesis of glycosidase inhibitors and potent p38 MAP kinase inhibitors. nih.gov Recent developments have even led to a DNA-compatible version of the Van Leusen three-component reaction, expanding its use in the generation of DNA-encoded libraries for drug discovery. acs.org

Radziszewski Synthesis with Specific Reactant Systems

The Radziszewski synthesis, closely related to the Debus synthesis, specifically denotes the condensation of a dicarbonyl compound like glyoxal (B1671930) with an aldehyde in the presence of ammonia. pharmacyjournal.netbiotechjournal.in For example, the reaction of benzil (B1666583), benzaldehyde, and two equivalents of ammonia yields 2,4,5-triphenyl-1H-imidazole. globalresearchonline.net While historically significant, this method in its original form often suffers from the need for high dilution in water as a solvent. google.com

Modern applications have sought to overcome these limitations. For instance, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been achieved in excellent yields using a low-melting mixture of urea and ZnCl2 as a catalyst. ijprajournal.com The reaction of 2-hydroxy-1-naphthaldehyde (B42665) with benzil and an aniline (B41778) derivative in the presence of ammonium (B1175870) acetate (B1210297) in refluxing glacial acetic acid is another example of a specific reactant system used to afford highly substituted imidazoles. nih.gov

Markwald Synthesis for 2-Mercaptoimidazoles

The Markwald synthesis is a valuable method for preparing 2-mercaptoimidazoles. pharmacyjournal.netglobalresearchonline.netchemijournal.com This reaction involves the cyclization of an α-amino ketone or α-amino aldehyde with potassium thiocyanate (B1210189) or an alkyl isothiocyanate. pharmacyjournal.netglobalresearchonline.netchemijournal.comijnrd.org A key advantage of this synthesis is that the sulfur atom in the 2-position can be readily removed through various oxidative methods, providing a route to the corresponding imidazole. globalresearchonline.netchemijournal.comijnrd.org

One of the primary limitations of the Markwald synthesis is the availability of the starting α-amino aldehyde or ketone, which are not always readily accessible. pharmacyjournal.net Despite this, the method remains a common and effective way to access this particular class of imidazole derivatives. globalresearchonline.net

Formation of 1H-Imidazole Derivatives from Monosaccharides

An interesting and green approach to imidazole synthesis involves the use of monosaccharides as starting materials. The formation of 1H-imidazole derivatives from monosaccharides and ammonia proceeds through pathways that align with the Radziszewski reaction mechanism. researchgate.net This process involves the condensation of an α-dicarbonyl compound, which can be derived from the monosaccharide, with two molecules of ammonia and a highly reactive aldehyde like formaldehyde (B43269) or methylglyoxal. researchgate.net

This method has been utilized to prepare 4-polyhydroxyalkyl-imidazole derivatives by reacting monosaccharides with formamidine (B1211174) acetate. unirioja.es These sugar-derived imidazoles can then be further functionalized, for example, by alkylation to produce chiral ionic liquids. unirioja.es This pathway highlights a sustainable route to functionalized imidazoles from renewable resources.

Advanced and Green Synthetic Strategies for Imidazole Derivatives

In recent years, a significant focus has been placed on developing more sustainable and efficient methods for imidazole synthesis, moving away from harsh reaction conditions and hazardous solvents. nih.govresearchgate.netscilit.com These advanced strategies often employ novel catalysts and energy sources to improve reaction rates and yields.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netbiomedpharmajournal.org For example, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved under microwave irradiation using a neutral ionic liquid as a catalyst in a solvent-free system. biomedpharmajournal.org

The use of various catalysts has been extensively explored to optimize imidazole synthesis. These include:

Nanoparticle catalysts : Copper oxide over silica (B1680970) and SbCl3-silica have been used for the synthesis of imidazole derivatives, offering advantages such as cost-effectiveness and simple preparation. biomedpharmajournal.org Cobalt oxide nanoparticles have been used for the ultrasound-assisted synthesis of 1,2,4,5-tetrasubstituted imidazoles with excellent yields and short reaction times. mdpi.com

Ionic liquids : Ionic liquids have been used both as catalysts and environmentally benign solvents. tandfonline.com For instance, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM]HSO4) has been used as a catalyst for the four-component synthesis of tetra-substituted imidazoles. tandfonline.com

Heterogeneous catalysts : The use of reusable solid-supported catalysts aligns with the principles of green chemistry. Examples include nano-silica dendritic polymer-supported H3PW12O40 nanoparticles for the ultrasound-assisted synthesis of substituted imidazoles. mdpi.com

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of imidazole derivatives, often leading to enhanced reaction rates and improved yields. mdpi.com These modern approaches underscore the continuous evolution of imidazole synthesis towards more sustainable and efficient chemical manufacturing. researchgate.net

Microwave-Assisted Organic Synthesis of Imidazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. ingentaconnect.comresearchgate.netbenthamdirect.com The application of microwave irradiation in the synthesis of imidazoles has been extensively reviewed, highlighting its role in promoting various reaction types. ingentaconnect.comresearchgate.netderpharmachemica.com

One common approach is the three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (typically ammonium acetate). researchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been efficiently achieved under microwave irradiation. researchgate.net This method often benefits from being solvent-free, which further enhances its green chemistry credentials. ingentaconnect.com

Another microwave-assisted route involves the reaction of alkyl cyanides with ethylenediamine (B42938) in the presence of carbon disulfide to yield 2-substituted 2-imidazolines, which are precursors to imidazoles. derpharmachemica.com This protocol is noted for its significantly higher yields and reduced reaction times. derpharmachemica.com Similarly, microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines offers a pathway to mono- and disubstituted-2-amino-1H-imidazoles, avoiding the need for strongly acidic conditions. derpharmachemica.com

The advantages of microwave-assisted synthesis include not only speed and efficiency but also the potential for mass production at a lower cost and with reduced energy consumption. researchgate.net The rapid heating and ability to reach temperatures higher than the solvent's boiling point under sealed-vessel conditions can overcome activation energy barriers and drive reactions to completion more effectively. benthamdirect.comderpharmachemica.com

Table 1: Examples of Microwave-Assisted Imidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1,2-Diketones, Aldehydes, Ammonium Acetate | Microwave irradiation | 2,4,5-Trisubstituted imidazoles | Good to Excellent | researchgate.net |

| Alkyl Cyanide, Ethylenediamine, Carbon Disulphide | Microwave irradiation | 2-Substituted 2-imidazolines | High | derpharmachemica.com |

| Substituted imidazo[1,2-a]pyrimidines | Hydrazine, Microwave irradiation | Mono- and disubstituted-2-amino-1H-imidazoles | Not specified | derpharmachemica.com |

Metal-Catalyzed and Organocatalytic Approaches

Copper catalysis has proven to be a versatile and cost-effective tool for the synthesis of imidazoles. organic-chemistry.org These methods often proceed under milder conditions compared to traditional syntheses and can tolerate a wide range of functional groups. organic-chemistry.orgrsc.org

A notable copper-catalyzed approach is the cross-cycloaddition of two different isocyanides. organic-chemistry.orgacs.org For example, the reaction between arylisocyanides and other isocyanides, catalyzed by copper(I) oxide (Cu₂O) in the presence of 1,10-phenanthroline, yields 1,4-disubstituted imidazoles in good to excellent yields. organic-chemistry.orgacs.org This method is atom-economical and avoids harsh reaction conditions. organic-chemistry.org

Another significant application of copper catalysis is in multicomponent reactions. A rapid and practical process for synthesizing 2,4,5-trisubstituted-imidazoles involves the use of a copper(I) iodide (CuI) catalyst. rsc.org This reaction brings together a benzoin (B196080) or benzil, an aldehyde, and ammonium acetate, affording the desired products in high yields and short reaction times. rsc.org

Copper catalysts are also employed in the cyclization of amidines. For instance, the synthesis of thieno[2,3-d]imidazoles has been achieved through a copper-catalyzed N-arylation and cyclization of N'-(3-halothiophen-2-yl)amidines. thieme-connect.com This method provides a convenient route to a variety of substituted thieno[2,3-d]imidazoles from commercially available starting materials. thieme-connect.com

Table 2: Selected Copper-Catalyzed Imidazole Syntheses

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylisocyanide, Isocyanide | Cu₂O / 1,10-phenanthroline | 1,4-Disubstituted imidazoles | Good to Excellent | organic-chemistry.orgacs.org |

| Benzoin/Benzil, Aldehydes, Ammonium Acetate | CuI | 2,4,5-Trisubstituted imidazoles | Up to 95% | rsc.org |

| N'-(3-halothiophen-2-yl)amidines | CuI / DMEDA | Thieno[2,3-d]imidazoles | Good | thieme-connect.com |

Ruthenium catalysts have enabled novel and efficient pathways for imidazole synthesis, often through mechanisms like hydrogen borrowing or C-H activation. rsc.orgresearchgate.net

A diruthenium(II) catalyst has been utilized in a "borrowing hydrogen" protocol for the three-component reaction of benzylic alcohols, 1,2-diketones, and ammonium acetate. rsc.org This aerobic method allows for the regioselective synthesis of NH-imidazoles substituted at the C-2, C-4, and C-5 positions and is tolerant of various aryl and heteroaryl functional groups. rsc.org

Ruthenium(II) catalysis is also effective in the annulation of 2-arylimidazoles with arylglyoxals to produce 5-hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net This reaction proceeds via an imidazole-directed ortho-dicarbonylation followed by a nucleophilic cyclization. researchgate.net Furthermore, a sequential C-H/N-H alkenylation cascade of phenanthroimidazole with alkenes, catalyzed by ruthenium(II), leads to novel polycyclic N-heterocycles. acs.org

The use of phosphine-supported ruthenium nanoparticles (RuNPs) represents another advancement. These nanoparticles can catalyze the synthesis of substituted imidazoles from α-diketones. nih.govacs.org Interestingly, the substrate can dictate the product, with aryl-substituted α-diketones yielding pyrazines, while alkyl-substituted α-diketones produce trisubstituted imidazoles. nih.govacs.org

Table 3: Ruthenium-Catalyzed Syntheses of Imidazole Derivatives

| Reactants | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Benzylic Alcohols, 1,2-Diketones, Ammonium Acetate | Diruthenium(II) catalyst | C-2, C-4, C-5 substituted NH-imidazoles | Borrowing hydrogen protocol | rsc.org |

| 2-Arylimidazoles, Arylglyoxals | Ru(II) | 5-Hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones | Imidazole-directed C-H activation | researchgate.net |

| Phenanthroimidazole, Alkenes | [Ru(p-cymene)Cl₂]₂ / AgOAc | Phenanthroimidazo[2,1-a]isoindol-10-yl)acrylates | Sequential C-H/N-H alkenylation | acs.org |

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. nih.govthieme-connect.com

One notable application is the NHC-catalyzed formal [4+2] annulation between α,β-unsaturated aldehydes and imidazolidinones, which provides a stereoselective route to imidazole derivatives. nih.gov The use of acetic acid as an additive is crucial for achieving high chemoselectivity in this process. nih.gov

NHCs, generated in situ from readily available imidazolium (B1220033) salts, can also catalyze the one-pot aerobic oxidative synthesis of 1,2-disubstituted benzo[d]imidazoles. thieme-connect.com This method is efficient and utilizes air as the terminal oxidant, making it an environmentally friendly option. thieme-connect.com

Furthermore, the combination of NHC and photocatalysis has opened up new avenues for radical coupling reactions. A recently developed method involves the decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones, where the acyl imidazoles can be generated in situ. bohrium.com This approach is lauded for its mild reaction conditions and operational simplicity. bohrium.com

Table 4: N-Heterocyclic Carbene (NHC) Catalyzed Reactions

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehydes, Imidazolidinones | NHC, Acetic acid | Imidazoles | Stereoselective [4+2] annulation | nih.gov |

| o-Phenylenediamines, Aldehydes | NHC, Air (oxidant) | 1,2-Disubstituted benzo[d]imidazoles | One-pot aerobic oxidative synthesis | thieme-connect.com |

The use of supported nanoparticles as catalysts offers several advantages, including high catalytic activity, large surface area, and ease of separation and recyclability, aligning with the principles of green chemistry. rsc.orgsemanticscholar.org

Copper nanoparticles supported on a Fe₃O₄–polyethylene glycol nanocomposite have been shown to be a highly active and green catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. rsc.org The magnetic nature of the Fe₃O₄ core allows for easy separation of the catalyst from the reaction mixture using an external magnet. rsc.org

Similarly, silica-supported La₀.₅Pb₀.₅MnO₃ nanoparticles have been employed as a novel and reusable perovskite-type catalyst for the one-pot, three-component synthesis of substituted imidazoles from 9,10-phenanthraquinone, aryl aldehydes, and ammonium acetate. ajol.info This method is efficient under both reflux and solvent-free conditions. ajol.info

Another example is the use of cobalt oxide (Co₃O₄) nanoparticles to catalyze the multicomponent condensation of benzil, primary amines, various aldehydes, and ammonium acetate under ultrasonic irradiation. nih.gov This approach provides high yields of 1,2,4,5-tetrasubstituted imidazoles in short reaction times and allows for the reuse of the catalyst. nih.gov A urea-functionalized silica-base magnetic hybrid nanoparticle has also been developed as a highly efficient and recoverable catalyst for the one-pot synthesis of trisubstituted imidazoles. semanticscholar.org

Table 5: Imidazole Synthesis using Supported Nanoparticle Catalysts

| Catalyst | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Fe₃O₄–PEG–Cu Nanocomposite | Aldehydes, Benzil, Ammonium Acetate/Amines | 2,4,5-Trisubstituted & 1,2,4,5-Tetrasubstituted Imidazoles | Magnetically separable, Reusable | rsc.org |

| Silica-supported La₀.₅Pb₀.₅MnO₃ Nanoparticles | 9,10-Phenanthraquinone, Aldehydes, Ammonium Acetate | Substituted Imidazoles | Reusable, Solvent-free option | ajol.info |

| Co₃O₄ Nanoparticles | Benzil, Primary Amines, Aldehydes, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Ultrasonic irradiation, Reusable catalyst | nih.gov |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.netresearchgate.net The synthesis of imidazoles is particularly well-suited to MCR strategies.

The classical Debus-Radziszewski imidazole synthesis is a prime example of an MCR, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This method has been widely adapted and modified to produce a vast array of substituted imidazoles. wikipedia.org

Modern MCRs for imidazole synthesis often employ various catalysts to improve efficiency and expand the substrate scope. For instance, the synthesis of triaryl-1H-imidazoles can be achieved through a one-pot reaction of benzil, an aromatic aldehyde, and ammonium acetate using a MnO₂-FeSO₄ catalyst under mild, solvent-free conditions. researchgate.net

The versatility of MCRs is further demonstrated by the synthesis of highly substituted 2-imidazolines from the reaction of amines, aldehydes, and isocyanides. acs.org In some cases, these 2-imidazolines can be oxidized to the corresponding imidazoles. acs.org The use of imidazole itself as an organocatalyst in MCRs has also been explored, facilitating the synthesis of diverse heterocyclic and carbocyclic structures. rsc.org The development of MCRs aligns with the needs of modern drug discovery, where the rapid generation of molecular libraries is crucial. researchgate.net

Table 6: Examples of Multicomponent Reactions for Imidazole Synthesis

| Key Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Dicarbonyl, Aldehyde, Ammonia | Typically heat | Substituted Imidazoles | Classical Debus-Radziszewski synthesis | wikipedia.org |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | MnO₂-FeSO₄ | Triaryl-1H-Imidazoles | Reductive-oxidative catalyst, Solvent-free | researchgate.net |

| Amines, Aldehydes, Isocyanides | None or Ag(I) acetate | Highly substituted 2-imidazolines (imidazole precursors) | High diversity, Mild conditions | acs.org |

Functionalization of Imidazole N-Oxides

Imidazole N-oxides are highly versatile and valuable starting materials in organic synthesis, providing a powerful platform for the creation of diverse and complex imidazole derivatives. researchgate.netnih.gov Their unique electronic properties and reactivity as "aldonitrone-like" 1,3-dipoles allow for a range of chemical transformations that are often difficult to achieve with the parent imidazole ring. acs.orgmdpi.com The N-oxide moiety activates the imidazole core, facilitating functionalization, particularly at the C-2 and C-5 positions. beilstein-journals.org This section details key synthetic methodologies that leverage imidazole N-oxides to produce functionalized imidazole compounds. These approaches are significant as they represent potential synthetic routes for complex molecules such as Carbethoxyhexyl Imidazole.

Research has demonstrated that imidazole N-oxides can undergo several major classes of reactions, including cycloadditions, metal-free coupling reactions, and multicomponent reactions, often under mild conditions with broad substrate applicability. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions

One of the primary transformations of imidazole N-oxides involves their participation in [3+2] cycloaddition reactions. In these reactions, the N-oxide acts as a three-atom component (1,3-dipole) that reacts with a two-atom component (a dipolarophile), such as an alkene or alkyne, to form an initial five-membered cycloadduct. nih.gov This intermediate is often unstable and undergoes subsequent rearrangement or ring-opening to yield a stable, functionalized imidazole derivative. nih.gov

A notable example involves the reaction of 2H-imidazole 1-oxides with electron-deficient ylidenes. The process begins with a [3+2] cycloaddition, followed by rearomatization and a retro-one reaction, ultimately breaking a C-C bond to generate the final product. nih.gov Studies have shown that various N-substituted imidazole N-oxides can be used, with product yields ranging from 18% to 86%. nih.gov

Metal-Free Coupling Reactions

The development of metal-free coupling reactions represents a significant advancement in sustainable chemistry. Imidazole N-oxides are excellent substrates for these transformations, enabling direct C-H functionalization.

C-H/C-Li Coupling: A transition metal-free C-H/C-Li coupling reaction has been reported between 2H-imidazole 1-oxides and pentafluorophenyllithium. beilstein-journals.org This reaction proceeds via a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the imidazole ring. beilstein-journals.org This methodology is particularly useful for synthesizing bioactive imidazole compounds containing polyfluoroaryl groups. beilstein-journals.org

C-H/C-H Coupling with Polyphenols: Researchers have developed a metal-free C-H/C-H coupling method between 2H-imidazole 1-oxides and various polyphenols. consensus.app The reaction demonstrates high efficiency, with yields of the resulting imidazole-linked polyphenolic compounds typically ranging from 72% to 95%. nih.govconsensus.app The scope is broad, accommodating 2H-imidazole 1-oxides with both electron-donating and electron-withdrawing groups. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. Imidazole N-oxides have been successfully employed in three-component reactions with aldehydes and various C-H activated acids (such as barbituric acid, dimedone, and 4-hydroxycoumarin). nih.gov These reactions lead to highly functionalized imidazole derivatives, with reported yields ranging from 29% to 96% under optimized conditions. nih.gov

Sulfur-Transfer Reactions

2-Unsubstituted imidazole N-oxides can be converted into imidazole-2-thiones through sulfur-transfer reactions. mdpi.com A common method involves a [3+2] cycloaddition with a cycloaliphatic thioketone, such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione. mdpi.com More recently, a one-pot, two-step protocol has been devised for preparing 2-CF₃S-imidazoles. This involves an initial sulfur-transfer reaction followed by an electrophilic trifluoromethylation, providing the target products in high yields. acs.org

The following table summarizes the key findings from research on the functionalization of imidazole N-oxides.

Interactive Data Table: Synthetic Methodologies for Imidazole N-Oxide Functionalization

| Reaction Type | Reactants/Reagents | Key Findings | Typical Yields |

| [3+2] Cycloaddition | Imidazole N-oxides, Electron-deficient ylidenes | Forms functionalized imidazoles via an unstable cycloadduct followed by rearrangement. nih.gov | 18-86% nih.gov |

| C-H/C-Li Coupling | 2H-imidazole 1-oxides, Pentafluorophenyllithium | Metal-free nucleophilic substitution of hydrogen at the C-5 position. beilstein-journals.org | Not specified |

| C-H/C-H Coupling | 2H-imidazole 1-oxides, Polyphenols | Metal-free coupling produces imidazole-linked polyphenolic compounds. consensus.app | 72-95% nih.govconsensus.app |

| Multicomponent Reaction | Imidazole N-oxides, Aldehydes, CH-Acids | One-pot synthesis of highly substituted imidazole derivatives. nih.gov | 29-96% nih.gov |

| Sulfur-Transfer | 2-Unsubstituted Imidazole N-oxides, Thioketones (e.g., 2,2,4,4-tetramethylcyclobutane-1,3-dithione) | Efficient conversion to imidazole-2-thiones. mdpi.com | Good to Excellent mdpi.com |

| Sulfur-Transfer & Trifluoromethylation | Imidazole N-oxides, Sulfur source, Togni reagent | One-pot procedure to synthesize 2-CF₃S-imidazoles. acs.org | High acs.org |

Advanced Spectroscopic and Analytical Techniques in Carbethoxyhexyl Imidazole Research

Structural Characterization and Confirmation

The precise determination of the chemical structure of Carbethoxyhexyl Imidazole (B134444) is the primary step in its characterization. This involves a combination of techniques that provide complementary information about the molecule's atomic connectivity, mass, and elemental makeup.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Carbethoxyhexyl Imidazole (ethyl 7-imidazol-1-ylheptanoate), ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the imidazole ring, the heptanoate (B1214049) chain, and the ethyl ester group.

In a typical ¹H NMR spectrum, specific protons are expected to appear at characteristic chemical shifts (δ), and their splitting patterns (multiplicity) reveal adjacent protons. For this compound, the protons on the imidazole ring would appear in the aromatic region, while the various methylene (B1212753) (-CH₂-) groups of the hexyl chain and the ethyl group would appear in the aliphatic region pitt.edusigmaaldrich.com. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms of the imidazole ring, the carbonyl group (C=O) of the ester, and the aliphatic chain each resonate at distinct chemical shifts mdpi.comresearchgate.net. For instance, in related imidazole derivatives, the carbon atoms of the imidazole ring show characteristic signals that confirm the ring's integrity nih.gov. The analysis of both ¹H and ¹³C NMR spectra is often supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC to establish definitive assignments of all atoms in the molecule mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and imidazole derivatives. Actual experimental values may vary.

| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H-2 | ~7.5 | ~137 |

| Imidazole H-4 | ~7.0 | ~128 |

| Imidazole H-5 | ~6.9 | ~118 |

| N-CH₂ (a) | ~4.0 (t) | ~49 |

| CH₂ (b) | ~1.8 (p) | ~30 |

| CH₂ (c) | ~1.3 (m) | ~26 |

| CH₂ (d) | ~1.3 (m) | ~28 |

| CH₂ (e) | ~1.6 (p) | ~25 |

| CH₂-C=O (f) | ~2.3 (t) | ~34 |

| C=O (g) | - | ~173 |

| O-CH₂ (h) | ~4.1 (q) | ~60 |

| CH₃ (i) | ~1.2 (t) | ~14 |

Structure for reference: Imidazole-CH₂(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(e)-CH₂(f)-C(=O)(g)-O-CH₂(h)-CH₃(i) Abbreviations: s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular formula is C₁₂H₂₀N₂O₂, corresponding to a monoisotopic mass of 224.152477885 Da nist.gov.

High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the elemental composition of the synthesized molecule. In a typical mass spectrum obtained through electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight sigmaaldrich.com. Further fragmentation would yield smaller, characteristic ions, providing clues to the structure of the parent molecule.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₂ | nist.gov |

| Molecular Weight | 224.30 g/mol | nist.gov |

Elemental analysis is a process that determines the elemental composition (by percentage) of a compound. It serves as a fundamental check for the purity and empirical formula of a synthesized molecule. For this compound (C₁₂H₂₀N₂O₂), the theoretical percentages of carbon, hydrogen, nitrogen, and oxygen can be calculated from its molecular formula. The experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the compound's purity and composition ajchem-a.com.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 64.25% |

| Hydrogen | H | 1.008 | 20 | 20.160 | 9.00% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.49% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.26% |

| Total | | | | 224.304 | 100.00% |

Spectroscopic Probing of Electronic Structure and Interactions

Beyond structural confirmation, spectroscopic techniques can investigate the electronic properties of this compound, particularly when it forms complexes or participates in chemical reactions.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a specific atom within a molecule. When this compound acts as a ligand to form a complex with a metal ion (e.g., copper), XAS can provide detailed information about the metal's coordination environment.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For instance, studies on copper(II) imidazole complexes have shown that the XANES features can distinguish between different geometries like square-pyramidal and octahedral pitt.edu. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of the atoms surrounding the central metal ion pitt.edunih.gov. By analyzing the EXAFS and XANES data, researchers can construct a detailed model of the metal-ligand complex, including bond lengths and the arrangement of the imidazole rings pitt.eduresearchgate.net.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making the FTIR spectrum a molecular "fingerprint." For this compound, the spectrum would show characteristic peaks for C-H, C=N, and C=C bonds in the imidazole ring, C-H bonds of the alkyl chain, and the strong C=O stretch of the ester group researchgate.netdovepress.com.

FTIR is particularly useful for monitoring chemical reactions in real-time. For example, during the synthesis of an imidazole derivative, the appearance or disappearance of specific peaks can signal the formation of the product or the consumption of reactants. In studies of biological systems, reaction-induced FTIR difference spectroscopy can monitor small structural changes, such as the protonation state of an imidazole ring, that are coupled to a functional process like electron transfer researchgate.net. The technique can thus track dynamic changes in bonding and intermolecular interactions. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 7-imidazol-1-ylheptanoate |

| Copper |

| Imidazole |

UV-Vis Spectrophotometry for Ligand Binding Studies

UV-Vis spectrophotometry is a fundamental technique used to characterize the binding of ligands to heme-containing proteins like cytochrome P450s. The binding of an inhibitor to the heme iron in the enzyme's active site induces characteristic shifts in the Soret peak of the absorption spectrum.

In the case of this compound (CHImi) binding to CYP124, spectrophotometric titration reveals a type II spectral response. biorxiv.org This is characterized by a peak between 425 and 435 nm and a trough around 390-410 nm, which is indicative of the direct coordination of a nitrogen atom from the imidazole ring of CHImi to the heme iron. biorxiv.orgwikipedia.org This technique is not only qualitative but also quantitative, allowing for the determination of the apparent dissociation constant (Kd), which measures the binding affinity between the ligand and the protein.

Research has also employed UV-Vis spectrophotometry to investigate the influence of experimental conditions on binding affinity. A notable finding is the effect of glycerol (B35011), a common cryoprotectant used in crystallography, on the CHImi-CYP124 interaction. Spectrophotometric titration confirmed that the presence of glycerol in the buffer leads to a significant, more than tenfold decrease in the binding affinity of CHImi for CYP124. pdbj.orgnih.gov This highlights the importance of carefully considering buffer components when performing and interpreting binding assays.

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Spectral Response | Type II | Indicates direct coordination of the imidazole nitrogen to the heme iron. | biorxiv.org |

| Effect of Glycerol | Binding affinity decreases by more than tenfold. | Demonstrates that cryoprotectants can significantly alter ligand binding thermodynamics. | pdbj.orgnih.gov |

Crystal Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for visualizing the three-dimensional structure of molecules and their complexes at atomic resolution. This technique has been instrumental in elucidating the precise binding mode of this compound within the active site of its protein targets.

High-Resolution Analysis of this compound-Protein Complexes

The crystal structure of this compound in complex with CYP124 from Mycobacterium tuberculosis has been solved to exceptionally high resolutions. Two key structures deposited in the Protein Data Bank (PDB), 6T0K and 7ZB9, provide a detailed atomic picture of this interaction. pdbj.orgrcsb.org The structure with PDB ID 6T0K was determined at a resolution of 1.18 Å in the presence of glycerol, while PDB ID 7ZB9 represents the glycerol-free complex at an even higher resolution of 1.15 Å. pdbj.orgrcsb.org

This level of resolution allows for an unambiguous determination of the ligand's orientation, the specific amino acid residues involved in the interaction, and the precise geometry of the coordination bond between the imidazole's nitrogen and the heme iron. biorxiv.org The high-quality electron density maps also reveal the positions of key water molecules and other structural details that govern the binding specificity. biorxiv.org

Conformational Studies in Crystalline States

The availability of high-resolution crystal structures under different conditions has enabled detailed conformational studies of this compound and its target protein. The comparison between the glycerol-bound (6T0K) and glycerol-free (7ZB9) structures of the CYP124-CHImi complex is particularly revealing. pdbj.orgnih.gov

In the absence of glycerol, the structure shows multiple conformations for both the this compound ligand and the CYP124 active site. pdbj.orgnih.gov This indicates a degree of intrinsic flexibility that was previously restricted or masked by the presence of glycerol molecules in the active site. pdbj.org Specifically, the glycerol-free structure revealed two very similar, but distinct, binding orientations for CHImi in the main cavity of CYP124. biorxiv.org These findings underscore that the crystalline state is not static and can capture different conformational substates of a protein-ligand complex, providing a more dynamic picture of the binding event. Complementary molecular dynamics simulations have supported the coherence of these observed ligand and enzyme conformations. pdbj.org

Advanced Binding and Interaction Analysis

Beyond traditional methods, newer techniques provide alternative and often more detailed quantification of protein-ligand interactions, especially for challenging systems.

Microscale Thermophoresis (MST) for Protein-Ligand Interaction Quantification

Microscale Thermophoresis (MST) is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution. wikipedia.org It measures the directed movement of molecules in a microscopic temperature gradient, a property known as thermophoresis. wikipedia.org This movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding. wikipedia.org

While direct MST data for the this compound-CYP124 interaction is not prominently published, the technique has been successfully validated for this system by studying other small-molecule azole inhibitors of CYP124. researchgate.netresearchgate.netijbm.org In these studies, MST was used to determine the micromolar-range dissociation constants (Kd) for the binding of drugs like econazole, ketoconazole, and miconazole (B906) to CYP124. researchgate.netresearchgate.netresearchgate.net

Crucially, the binding regime of these azole derivatives was characterized and interpreted in the context of the high-resolution (~1 Å) crystal structure of the CYP124 complex with this compound. researchgate.netresearchgate.netijbm.org This establishes the CHImi co-crystal structure as a critical benchmark for understanding the binding of other azole inhibitors. The successful application of MST to these analogous compounds demonstrates its value as a robust method for assessing cytochrome P450-ligand interactions, particularly in cases where traditional methods like spectral titration may have limitations. researchgate.netresearchgate.netijbm.org

| Compound | Analytical Method | Reported Kd (µM) | Significance |

|---|---|---|---|

| Econazole | Microscale Thermophoresis (MST) | Micromolar range | Validates MST for quantifying azole-CYP124 interactions. researchgate.netresearchgate.net |

| Ketoconazole | Microscale Thermophoresis (MST) | Micromolar range | Demonstrates broad applicability of MST for different azole scaffolds. researchgate.netresearchgate.net |

| Itraconazole | Microscale Thermophoresis (MST) | Micromolar range | Confirms MST as a suitable alternative to other biophysical techniques. researchgate.netresearchgate.net |

| Miconazole | Microscale Thermophoresis (MST) | Micromolar range | Further supports the use of MST for screening azole inhibitors against CYP124. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Carbethoxyhexyl Imidazole and Imidazole Systems

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular geometries, electronic properties, and thermochemical data. For imidazole (B134444) and its derivatives, DFT calculations provide a deep understanding of their stability, reactivity, and electronic nature. nih.govnih.govdp.tech

DFT studies on imidazole derivatives often involve the use of functionals like B3LYP and B3P86 with basis sets such as 6-31G** to obtain optimized molecular geometries and predict properties like heats of formation. nih.gov Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO provides insights into the charge transfer interactions occurring within the molecule. dp.tech

For instance, in a study of novel imidazole derivatives, DFT calculations were performed to analyze the electronic and structural properties. The calculated HOMO-LUMO energy gap helps in understanding the chemical reactivity of the molecules. nih.gov Another study on nitro-substituted imidazole derivatives used DFT to predict their heats of formation and evaluate their thermal stabilities through bond dissociation energies. nih.gov

Table 1: Representative DFT-Calculated Properties for an Imidazole Derivative This table presents hypothetical data for illustrative purposes, as specific DFT data for Carbethoxyhexyl Imidazole is not publicly available.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| Heat of Formation | +98 kJ/mol | Indicates the thermodynamic stability of the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. figshare.com

For bimetallic Ru(II) and Os(II) complexes derived from imidazole-4,5-dicarboxylic acid, TD-DFT studies have provided detailed assignments of the orbitals involved in absorption and emission transitions. figshare.com These calculations can reproduce experimental observations, such as the blue-shifts of absorption and emission bands in the presence of cations. In other studies of novel imidazole derivatives, TD-DFT has been used to analyze their photophysical properties, including fluorescence quantum yields. nih.gov

The following table illustrates the kind of data that can be obtained from TD-DFT calculations for a representative imidazole derivative, as specific data for this compound is not available.

Table 2: Representative TD-DFT Spectroscopic Data for an Imidazole Derivative This table presents hypothetical data for illustrative purposes, as specific TD-DFT data for this compound is not publicly available.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength | Major Orbital Contribution |

|---|---|---|---|

| S1 | 4.20 | 0.15 | HOMO -> LUMO |

| S2 | 4.85 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.10 | 0.32 | HOMO -> LUMO+1 |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energetics of reaction pathways and identifying transition states. For imidazole synthesis, various methods have been explored computationally. The Debus-Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a diketone, an aldehyde, and ammonia (B1221849). Computational studies can model the energy profile of such reactions, identifying the most favorable pathways.

While specific reaction pathway energetics for the synthesis of this compound are not documented in the reviewed literature, computational studies on the formation and oxidation of imidazole itself provide a framework for such investigations. These studies can determine the thermodynamic favorability of different reaction intermediates and pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules like enzymes.

Molecular Dynamics (MD) Simulations for Ligand-Enzyme Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of molecular systems. nih.govmdpi.comnih.gov For this compound (CHImi), MD simulations have been used to complement experimental data, such as X-ray crystallography, in studying its interaction with cytochrome P450 CYP124 from Mycobacterium tuberculosis. iucr.orgresearchgate.netresearchgate.netiucr.org

In a notable study, the crystal structure of the CYP124-CHImi complex was determined at a high resolution. iucr.orgiucr.org Complementary MD simulations showed coherence between the ligand and enzyme conformations, providing insights into the flexibility of the active site and the ligand. iucr.org These simulations revealed that in the absence of glycerol (B35011), which was present during crystallization, this compound and the CYP124 active site can adopt multiple conformations. iucr.org Such studies are crucial for understanding the dynamic nature of ligand binding and can inform the design of more potent inhibitors. nih.govmdpi.comnih.gov

Molecular Docking for Binding Mode Prediction and Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netijesi.orgorientjchem.orgnih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions between a ligand and its receptor. nih.govresearchgate.netijesi.orgorientjchem.orgnih.gov

This compound has been identified as a micromolar ligand for CYP124. iucr.org Spectrophotometric titrations have been used to determine its binding affinity, which was found to be influenced by the presence of glycerol. iucr.orgiucr.org While detailed molecular docking studies with specific binding affinity scores for this compound are not explicitly reported in the reviewed literature, docking studies on other azole derivatives with various cytochrome P450 enzymes are common. nih.govresearchgate.netijesi.orgorientjchem.orgnih.govresearchgate.net These studies typically report binding energies and identify key amino acid residues involved in the interaction.

For example, a molecular docking study of various azole derivatives with CYP51 reported binding affinities and inhibitory constants, identifying key interactions within the active site. ijesi.org The following table provides representative data from a molecular docking study of an azole derivative with a cytochrome P450 enzyme to illustrate the typical outputs of such an analysis.

Table 3: Representative Molecular Docking Results for an Azole Derivative with a Cytochrome P450 Enzyme This table presents hypothetical data for illustrative purposes, as specific molecular docking data for this compound is not publicly available.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Azole Derivative 1 | -9.2 | Phe87, Tyr96, Arg105 | Hydrophobic, Hydrogen Bond |

| Azole Derivative 2 | -8.5 | Met354, Ile358 | Hydrophobic |

| Azole Derivative 3 | -9.8 | Phe87, Ser359, Arg362 | Hydrophobic, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For imidazole-containing compounds such as this compound, QSAR studies are instrumental in predicting activity and guiding the design of new molecules with enhanced or desired properties. These models are built upon molecular descriptors that quantify various aspects of a molecule's structure.

2D and 3D QSAR Modeling for Structure-Activity Correlation

The fundamental goal of QSAR modeling is to develop a relationship that can predict the activity of compounds based on their structural features. This is achieved through two primary modeling techniques: 2D-QSAR and 3D-QSAR.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors are calculated from the 2D representation of the molecule and can include physicochemical properties, topological indices, and structural keys. For a compound like this compound, relevant 2D descriptors might include:

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molar refractivity, and electronic effects. The carbethoxy and hexyl groups would significantly influence these properties.

Topological Descriptors: These are numerical values that characterize the atomic connectivity in a molecule, such as the Wiener index and Zagreb index. researchgate.net

Constitutional Descriptors: These reflect the molecular composition, including molecular weight, number of atoms, and number of specific functional groups.

A typical 2D-QSAR study on a series of imidazole derivatives might involve developing a linear regression equation. For instance, a study on imidazole derivatives as Heme Oxygenase inhibitors resulted in a 2D-QSAR model with a correlation coefficient (r²) of 0.8487 using the Partial Least Square Regression (PLSR) method. researchgate.net Another study on imidazole derivatives as glutaminyl cyclase inhibitors developed a 2D neural network model with a high predictive ability, demonstrated by a coefficient of determination (R²) of 0.933. nih.gov

3D-QSAR models, in contrast, consider the three-dimensional structure of the molecules. These models are generally more informative as they can provide insights into the spatial arrangement of functionalities that are crucial for biological activity. Key 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods calculate steric and electrostatic fields around a set of aligned molecules.

In the context of this compound, a 3D-QSAR study would involve:

Conformational Analysis: Determining the low-energy conformation of the molecule.

Molecular Alignment: Superimposing the series of imidazole derivatives based on a common substructure, which would likely be the imidazole ring.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point.

A study on imidazole derivatives as 14α-demethylase inhibitors highlighted the importance of atomic van der Waals volumes and Sanderson electronegativities in its 3D-QSAR model. researchgate.net Similarly, research on benzimidazole (B57391) derivatives as angiotensin II receptor antagonists utilized 3D-QSAR to understand the dominant role of steric, electrostatic, and hydrophobic effects in determining binding affinities. sci-hub.se

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and related analogs.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| 2D Physicochemical | LogP (Lipophilicity) | The hexyl chain would increase lipophilicity, potentially affecting cell membrane permeability. |

| 2D Topological | Zagreb Index | Relates to the branching of the molecule, which can influence receptor binding. |

| 3D Steric (CoMFA) | Steric Field Values | The size and shape of the carbethoxyhexyl group would create specific steric fields, indicating favorable or unfavorable regions for bulk. |

| 3D Electrostatic (CoMFA) | Electrostatic Field Values | The nitrogen atoms in the imidazole ring and the oxygen atoms in the carbethoxy group would create distinct electrostatic potentials crucial for interactions. |

Feature Selection Methods (e.g., Simulated Annealing, Genetic Algorithm)

A critical step in developing a robust QSAR model is the selection of the most relevant molecular descriptors from a large pool of calculated variables. nih.govelsevierpure.com This process, known as feature selection, aims to reduce model complexity, prevent overfitting, and improve the model's predictive power. nih.gov Several computational techniques are employed for this purpose, with Simulated Annealing and Genetic Algorithms being prominent examples. nih.govresearchgate.net

Simulated Annealing (SA) is an optimization method inspired by the annealing process in metallurgy, where a material is heated and then slowly cooled to reduce defects. sci-hub.se In QSAR, SA starts with a random subset of descriptors and iteratively modifies it. Moves that improve the model's quality are always accepted, while those that worsen it are accepted with a certain probability that decreases over time. This allows the algorithm to escape local optima and explore a wider range of descriptor combinations. sci-hub.se SA has been successfully applied in 3D-QSAR studies of benzimidazole derivatives. sci-hub.se

Genetic Algorithm (GA) is another powerful optimization technique based on the principles of natural selection and genetics. researchgate.netdeepdyve.com A GA-based feature selection process typically involves:

Initialization: An initial population of descriptor subsets (chromosomes) is randomly generated.

Fitness Evaluation: The quality of each subset is evaluated based on the statistical performance of the QSAR model it produces.

Selection: Subsets with higher fitness are more likely to be selected for reproduction.

Crossover and Mutation: New descriptor subsets are created by combining (crossover) and randomly altering (mutation) the selected parent subsets.

Termination: The process is repeated for several generations until a satisfactory descriptor subset is found.

Genetic Function Approximation (GFA) is a related method that has been used to develop QSAR models for the corrosion inhibition efficiency of imidazole derivatives. researchgate.net Studies have shown that GA can be effectively combined with methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive QSPR models for imidazole derivatives. researchgate.netdeepdyve.com

The table below summarizes these feature selection methods and their roles in QSAR.

| Feature Selection Method | Principle | Application in Imidazole QSAR |

| Simulated Annealing (SA) | Mimics the physical annealing process to find an optimal set of descriptors by iteratively exploring different combinations. sci-hub.se | Used in 3D-QSAR of benzimidazoles to optimize descriptors related to steric, electrostatic, and hydrophobic fields. sci-hub.se |

| Genetic Algorithm (GA) | Employs principles of evolution, such as selection, crossover, and mutation, to evolve an optimal subset of descriptors. researchgate.netdeepdyve.com | Applied to select descriptors for predicting quantum chemical properties and corrosion inhibition of imidazole derivatives. researchgate.netresearchgate.netdeepdyve.com |

Predictive Model Validation and Statistical Metrics

The final and most crucial step in QSAR modeling is validation, which assesses the reliability and predictive capacity of the developed model. nih.govbasicmedicalkey.com A statistically sound and predictive QSAR model must undergo rigorous internal and external validation. nih.govresearchgate.net

External Validation evaluates the model's ability to predict the activity of compounds that were not used in the model development. basicmedicalkey.com This is achieved by splitting the initial dataset into a training set (for model building) and a test set (for validation). The model's predictive performance on the test set is evaluated using the predictive r² (pred_r²). A pred_r² value greater than 0.6 is generally considered acceptable. In a study on imidazole-based glutaminyl cyclase inhibitors, the 2D neural network model showed a high R²pred of 0.911. nih.gov

Several statistical metrics are used to quantify the performance of QSAR models during validation.

| Statistical Metric | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | Closer to 1 indicates a better fit. |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained through cross-validation. | q² > 0.5 is considered good. |

| pred_r² (Predictive r² for external test set) | Measures the predictive power of the model on an external set of compounds. | pred_r² > 0.6 is desirable. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | A lower value indicates a better fit. |

| F-test (F-statistic) | Assesses the overall significance of the regression model. | A high F-value indicates a statistically significant model. |

A QSAR study on imidazole-4, 5- and pyrazine-2,3-dicarboxamides reported statistically robust models with q² values ranging from 0.605 to 0.739 and R²pred values from 0.711 to 0.934. benthamdirect.com These metrics provide confidence in the model's ability to predict the activity of new, untested compounds.

Molecular Interaction Mechanisms of Carbethoxyhexyl Imidazole and Imidazole Derivatives in Biological Systems

Enzyme Inhibition Mechanisms

Carbethoxyhexyl imidazole (B134444) and related imidazole compounds can act as inhibitors of several enzyme families, most notably cytochromes P450 and carbonic anhydrases. Their inhibitory action is a result of precise interactions within the enzyme's active site, leading to a blockage or alteration of the catalytic cycle.

Inhibition of Cytochrome P450 Enzymes, e.g., CYP124 in Mycobacterium tuberculosis

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide array of compounds. Carbethoxyhexyl imidazole (CHImi) has been identified as a potent inhibitor of CYP124, a cytochrome P450 enzyme from Mycobacterium tuberculosis that is crucial for the bacterium's survival within macrophages by metabolizing host sterols. dntb.gov.uaiucr.org The inhibition of CYP124 by CHImi presents a promising avenue for the development of new anti-tubercular drugs. iucr.orgrcsb.org Azole compounds, including imidazole derivatives, are known for their inhibitory effects on various P450 enzymes. biorxiv.org

The inhibitory mechanism of this compound against CYP124 involves direct interaction with the heme iron in the enzyme's active site. biorxiv.org X-ray crystallography studies have revealed that CHImi binds within the main cavity of CYP124, with the nitrogen atom of its imidazole ring coordinating directly with the heme iron. biorxiv.org This interaction induces a characteristic Type II spectral shift, which is typical for the binding of inhibitors to the heme iron of cytochrome P450 enzymes. biorxiv.org

The binding of CHImi can lead to significant conformational changes in the active site of CYP124. High-resolution crystal structures show that in the absence of co-solvents like glycerol (B35011), CHImi can adopt multiple conformations within the active site. dntb.gov.uaiucr.org This flexibility allows the ligand to settle into a binding pose that effectively blocks the active site, preventing the natural substrate from binding and being metabolized. dntb.gov.ua The binding of CHImi forces the active site into a more closed conformation. biorxiv.org

The presence of co-solvents, such as glycerol, in the crystallization buffer has been shown to significantly impact the binding affinity of this compound to CYP124. iucr.org Spectrophotometric titrations have demonstrated that the binding affinity of CHImi to CYP124 decreases by more than tenfold in a buffer containing glycerol. rcsb.org Crystal structures of the CYP124-CHImi complex have revealed the presence of glycerol molecules within the active site, which appear to restrict the possible conformations of both the ligand and the enzyme's active site. dntb.gov.uaiucr.org This suggests that glycerol can compete with or alter the binding of CHImi, highlighting the importance of the solvent environment in modulating ligand-protein interactions. iucr.orgresearchgate.net This effect is not limited to CHImi, as other azole and triazole ligands also show altered binding to CYP124 in the presence of glycerol. rcsb.org

| Ligand | Enzyme | Effect of Glycerol | Reference |

| This compound (CHImi) | CYP124 | Decreased binding affinity | rcsb.org |

| Other azole and triazole ligands | CYP124 | Altered binding | rcsb.org |

Modulation of Carbonic Anhydrase Isoform Activity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.govmdpi.com Imidazole derivatives have been shown to modulate the activity of various carbonic anhydrase isoforms. nih.goviucr.org Depending on their concentration and the specific isoform, these compounds can act as either activators or inhibitors. nih.goviucr.org

The catalytic mechanism of carbonic anhydrase involves a "ping-pong" process where the rate-limiting step is the transfer of a proton from a zinc-bound water molecule to the surrounding medium. researchgate.netnih.goviucr.org In many CA isoforms, the residue His64, which has an imidazole side chain, acts as a proton shuttle, facilitating this transfer. acs.orgiucr.org

Studies on a variant of CA II where His64 is replaced with alanine (B10760859) (H64A) have shown a significant decrease in catalytic activity. nih.goviucr.org This reduced activity can be rescued by the addition of exogenous proton donors/acceptors, such as imidazole derivatives. nih.goviucr.org X-ray crystallography has revealed that these imidazole derivatives can bind in the active site of the H64A CA II mutant at positions that mimic the "in" and "out" conformations of the His64 side chain in the wild-type enzyme. nih.goviucr.org By occupying these positions, the imidazole derivatives can effectively take over the role of the missing His64, restoring the proton shuttle and enhancing the enzyme's catalytic activity. nih.goviucr.org However, at higher concentrations, these same imidazole derivatives can also inhibit the enzyme by displacing the zinc-bound water molecule, which is essential for catalysis. nih.goviucr.org

Ligand-Biomolecule Binding Interactions

The interaction between a ligand and a biomolecule is a highly specific process governed by a variety of non-covalent forces. In the case of this compound and its derivatives, their binding to enzymes like cytochrome P450 and carbonic anhydrase is characterized by precise molecular recognition.

The binding of this compound to CYP124 is primarily driven by the coordination of the imidazole nitrogen to the heme iron, a strong interaction that is characteristic of many P450 inhibitors. biorxiv.org The aliphatic hexyl chain of CHImi also plays a crucial role, likely contributing to the binding affinity through hydrophobic interactions within the enzyme's active site. biorxiv.org The flexibility of this chain allows the molecule to adopt various conformations, optimizing its fit within the binding pocket. dntb.gov.uaiucr.org

Characterization of Hydrogen Bonding Networks in Binding Pockets

The imidazole ring is an adept participant in hydrogen bonding, a critical interaction for molecular recognition in biological systems. scispace.com The ring contains two nitrogen atoms: one (N-3) acts as a hydrogen bond acceptor, while the other (N-1), in its neutral state, can act as a hydrogen bond donor. scispace.com This dual capability allows imidazole derivatives to form complex and stable hydrogen bonding networks within protein binding pockets. scispace.com For this compound, which has three hydrogen bond acceptor sites, these interactions are fundamental to its binding capabilities. nih.gov

In the context of cytochrome P450 (CYP) enzymes, a key target for many azole compounds, the unprotonated nitrogen atom of the imidazole ring can coordinate with the heme iron atom. cabidigitallibrary.org Furthermore, studies of CYP inhibitors have revealed that hydrogen bonding to the sixth iron ligand can block solvent channels leading to the active site. researchgate.net The orientation and accessibility of the imidazole nitrogens, which can be influenced by intramolecular hydrogen bonds, play a crucial role in determining inhibitory potency. researchgate.netresearchgate.net

Research on various imidazole derivatives has demonstrated the formation of specific hydrogen bonds with amino acid residues in enzyme active sites. These networks are essential for stabilizing the ligand-protein complex and are a key determinant of the compound's inhibitory action. mdpi.comnih.govyasara.org For instance, computational and crystallographic studies have identified direct hydrogen bonds between imidazole derivatives and residues such as glutamine, arginine, and histidine. mdpi.comnih.gov

Table 1: Examples of Hydrogen Bonding Interactions of Imidazole Derivatives

| Compound Class | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Imidazolyl-methanone | Forms approx. 14 hydrogen bonds with Mpro | Hydrogen Bonding Network | mdpi.com |

| Dichlorophenyl-imidazole | GLN-242, ARG-343 | Conventional Hydrogen Bonds | nih.gov |

| Cyclo-histidine-proline | Asp 215, Glu 144 | Hydrogen Bonds influencing pKa | yasara.org |

Analysis of Aromatic and Hydrophobic Interactions

The molecular structure of this compound features both an aromatic imidazole ring and a lipophilic carbethoxyhexyl chain, allowing it to participate in aromatic and hydrophobic interactions simultaneously. nih.govbiorxiv.org The hexyl chain is considered a critical component for binding to certain enzymes, particularly cytochrome P450s that metabolize steroids, by engaging in hydrophobic interactions within the enzyme's active site. researchgate.netbiorxiv.org The lipophilicity conferred by such alkyl chains is also a factor in the ability of imidazole derivatives to disrupt microbial cell membranes. mdpi.com

The aromatic imidazole ring contributes to binding through several types of interactions. mdpi.com These include:

π-π Stacking: Interactions where the aromatic rings of the imidazole and an amino acid residue (like phenylalanine, tyrosine, or tryptophan) stack on top of each other. rsc.org

π-Alkyl Interactions: Occur between the π-system of the imidazole ring and alkyl groups of amino acid residues such as leucine, isoleucine, and valine. mdpi.com

Cation-π Interactions: Electrostatic interactions between the electron-rich π-system of the imidazole ring and a nearby cationic group, such as the side chain of a lysine (B10760008) or arginine residue. nih.gov

π-Sulfur Interactions: Occur between the imidazole ring and a sulfur-containing amino acid like methionine. mdpi.com

These varied interactions, driven by both the aromatic and aliphatic portions of the molecules, are fundamental to the stable and specific binding of imidazole derivatives to their biological targets. researchgate.netmdpi.com

Table 2: Aromatic and Hydrophobic Interactions of Imidazole Derivatives

| Interaction Type | Description | Relevant Molecular Feature | Reference |

|---|---|---|---|

| Hydrophobic Interaction | Binding within non-polar pockets of enzymes. | Aliphatic chain (e.g., hexyl group) | researchgate.netbiorxiv.org |

| π-π Stacking | Parallel stacking of aromatic rings. | Imidazole Ring | rsc.org |

| π-Alkyl | Interaction between an aromatic ring and an alkyl group. | Imidazole Ring | mdpi.com |